molecular formula C20H26N4O2S B406956 7-hexyl-3-methyl-8-[(4-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione CAS No. 303972-83-0

7-hexyl-3-methyl-8-[(4-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B406956
CAS RN: 303972-83-0
M. Wt: 386.5g/mol
InChI Key: LAEHFLONTBCLFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-hexyl-3-methyl-8-[(4-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione, also known as PNU-74654, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. The compound has shown promising results in preclinical studies, and its mechanism of action suggests that it may be effective against a range of cancer types.

Mechanism of Action

7-hexyl-3-methyl-8-[(4-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione is a selective inhibitor of the enzyme poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is an important enzyme involved in DNA repair, and its inhibition can lead to the accumulation of DNA damage and ultimately cell death. This compound has been shown to be highly selective for PARP1, with minimal off-target effects.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, this compound has also been shown to have other biochemical and physiological effects. For example, the compound has been shown to inhibit the production of inflammatory cytokines, which may be beneficial in the treatment of inflammatory diseases. This compound has also been shown to have neuroprotective effects in animal models of traumatic brain injury.

Advantages and Limitations for Lab Experiments

One advantage of 7-hexyl-3-methyl-8-[(4-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione is its high selectivity for PARP1, which minimizes off-target effects and reduces the risk of toxicity. Additionally, the compound has been shown to be effective at low concentrations, which may reduce the risk of side effects. However, one limitation of this compound is its relatively low solubility, which may make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on 7-hexyl-3-methyl-8-[(4-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione. One area of interest is the development of combination therapies that include this compound and other cancer drugs. Preclinical studies have shown that this compound may be effective in combination with chemotherapy or radiation therapy. Another area of interest is the development of new formulations or delivery methods that improve the solubility and bioavailability of this compound. Finally, further research is needed to better understand the mechanism of action of this compound and its potential applications in other disease areas.

Synthesis Methods

The synthesis of 7-hexyl-3-methyl-8-[(4-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione is a multi-step process that involves several key reactions. The starting material for the synthesis is 5-methyluracil, which is first converted to 5-methyl-2-thiouracil through a reaction with sulfur. The 2-thiouracil is then reacted with 4-methylbenzyl chloride to form the corresponding N-alkylated product. This intermediate is then reacted with hexylmagnesium bromide to introduce the hexyl group. Finally, the resulting compound is oxidized to form this compound.

Scientific Research Applications

7-hexyl-3-methyl-8-[(4-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential applications in cancer treatment. In preclinical studies, the compound has shown promising results in inhibiting the growth of a range of cancer cell lines, including breast, colon, and lung cancer. The compound has also been shown to be effective against cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to therapy.

properties

IUPAC Name

7-hexyl-3-methyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2S/c1-4-5-6-7-12-24-16-17(23(3)19(26)22-18(16)25)21-20(24)27-13-15-10-8-14(2)9-11-15/h8-11H,4-7,12-13H2,1-3H3,(H,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAEHFLONTBCLFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(N=C1SCC3=CC=C(C=C3)C)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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